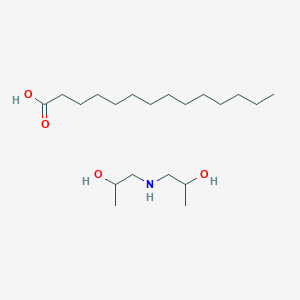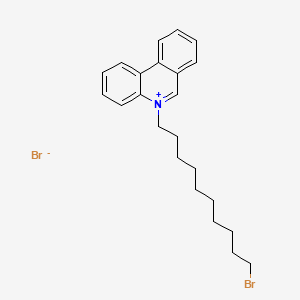
5-(10-Bromodecyl)-phenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10-Bromodecyl)-phenanthridinium bromide is a synthetic organic compound that belongs to the class of phenanthridinium derivatives This compound is characterized by the presence of a bromodecyl chain attached to the phenanthridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-phenanthridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction: Phenanthridine is reacted with 1,10-dibromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification techniques like crystallization and distillation are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(10-Bromodecyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromodecyl chain can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenanthridinium core can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form phenanthridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenanthridinium derivatives with various functional groups.
Oxidation: Phenanthridinium oxides.
Reduction: Reduced phenanthridine derivatives.
Scientific Research Applications
5-(10-Bromodecyl)-phenanthridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Employed in the study of biological systems, particularly in the investigation of DNA intercalation and binding properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(10-Bromodecyl)-phenanthridinium bromide involves:
Molecular Targets: The compound interacts with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins, affecting their enzymatic activity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinium Chloride: Similar structure but with a chloride ion instead of bromide.
10-Bromodecyl-phenanthridine: Lacks the phenanthridinium core.
Phenanthridinium Iodide: Contains an iodide ion instead of bromide.
Uniqueness
5-(10-Bromodecyl)-phenanthridinium bromide is unique due to its specific bromodecyl chain and phenanthridinium core, which confer distinct chemical and biological properties
Properties
CAS No. |
133954-06-0 |
|---|---|
Molecular Formula |
C23H29Br2N |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
5-(10-bromodecyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1 |
InChI Key |
CYNSQLYSJODXSW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


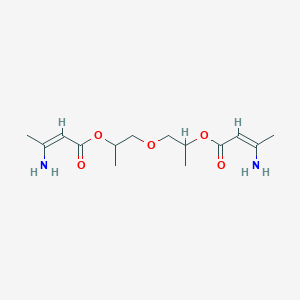

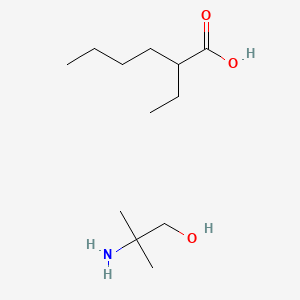
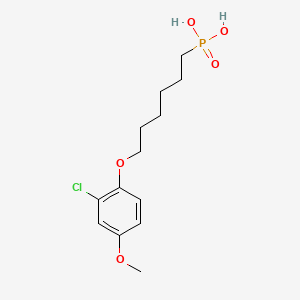

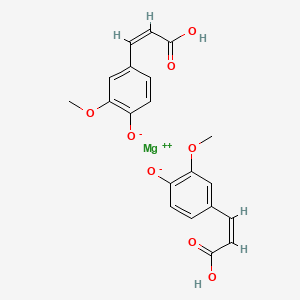
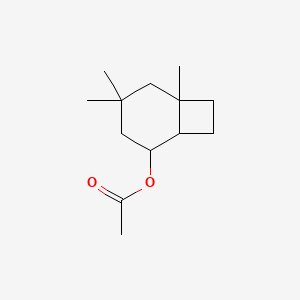




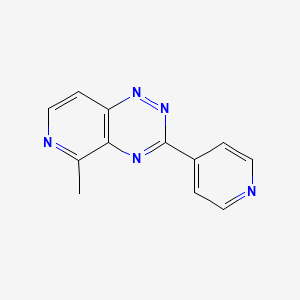
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
